molecular formula C52H73N15O15S2 B14412559 1-Deaminoglypressin CAS No. 80741-20-4

1-Deaminoglypressin

Cat. No.: B14412559
CAS No.: 80741-20-4
M. Wt: 1212.4 g/mol
InChI Key: ASJAKDQQGIIVPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deaminoglypressin is synthesized through a series of peptide coupling reactions. The process involves the selective removal of the amino group from the vasopressin molecule, followed by the introduction of a D-arginine residue at the eighth position. The synthesis typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Deaminoglypressin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of inactive forms of the compound.

    Substitution: Substitution reactions can modify specific amino acid residues, potentially altering the compound’s activity and stability.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various amino acid derivatives and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted analogues with potentially different biological activities .

Scientific Research Applications

1-Deaminoglypressin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of vasopressin receptors and their role in various physiological processes.

    Medicine: Utilized in the treatment of bleeding disorders such as mild hemophilia A and von Willebrand disease. It is also used in diagnostic tests to assess the functionality of the hypothalamic-pituitary-adrenal axis.

    Industry: Applied in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

1-Deaminoglypressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptors located in the renal collecting ducts. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn increases the permeability of the collecting ducts to water, leading to increased water reabsorption and reduced urine output. Additionally, the compound promotes the release of Factor VIII and von Willebrand factor from endothelial cells, enhancing blood clotting .

Comparison with Similar Compounds

    Vasopressin: The natural hormone from which 1-deaminoglypressin is derived.

    Desmopressin: Another synthetic analogue of vasopressin with similar applications but different pharmacokinetic properties.

    Terlipressin: A vasopressin analogue used primarily in the treatment of esophageal variceal bleeding.

Uniqueness: this compound is unique in its selective action on V2 receptors, which makes it particularly effective in increasing plasma levels of Factor VIII and von Willebrand factor without significantly affecting blood pressure. This selectivity reduces the risk of adverse cardiovascular effects, making it a safer option for patients with bleeding disorders .

Properties

CAS No.

80741-20-4

Molecular Formula

C52H73N15O15S2

Molecular Weight

1212.4 g/mol

IUPAC Name

N-[6-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H73N15O15S2/c53-24-43(73)58-27-45(75)59-26-44(74)57-18-5-4-9-32(46(76)60-25-41(56)71)63-51(81)38-10-6-19-67(38)52(82)37-28-84-83-20-17-42(72)61-34(22-30-11-13-31(68)14-12-30)48(78)64-35(21-29-7-2-1-3-8-29)49(79)62-33(15-16-39(54)69)47(77)65-36(23-40(55)70)50(80)66-37/h1-3,7-8,11-14,32-38,68H,4-6,9-10,15-28,53H2,(H2,54,69)(H2,55,70)(H2,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,76)(H,61,72)(H,62,79)(H,63,81)(H,64,78)(H,65,77)(H,66,80)

InChI Key

ASJAKDQQGIIVPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)N

Origin of Product

United States

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